3-Methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid is a complex organic compound characterized by its unique imidazole ring structure and specific functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is , and it has a molecular weight of 184.19 g/mol.
3-Methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid falls under the category of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often utilized in pharmaceuticals and agrochemicals.
The synthesis of 3-Methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid generally involves several key steps:
The reaction conditions are critical for achieving high yields and purity. Parameters such as temperature, solvent choice, and catalyst presence must be optimized. For instance, continuous flow reactors may be utilized in industrial settings to enhance efficiency and scalability.
The molecular structure of 3-Methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid features an imidazole ring with a carboxylic acid group and a ketone functional group. The specific arrangement of these groups contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | 3-methyl-2-oxo-1-(propan-2-yl)-imidazole-4-carboxylic acid |
| InChI Key | LPQUMFMMQXEJHU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(N(C1=O)C)C(=O)O |
3-Methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The conditions for these reactions typically involve specific solvents and temperatures tailored to achieve desired transformations.
The products formed from these reactions depend on the reagents and conditions used. For example:
Substitution reactions introduce various functional groups, leading to a wide range of derivatives.
The mechanism of action for 3-Methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, altering their activity and resulting in various biological effects. The precise molecular targets can vary based on application context.
The physical properties of 3-Methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid include:
| Property | Value |
|---|---|
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Chemical properties include reactivity with oxidizing and reducing agents as well as stability under various conditions. The compound's unique structure allows it to participate in diverse chemical reactions while maintaining stability under standard laboratory conditions.
3-Methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-imidazole-4-carboxylic acid has several scientific applications:
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7